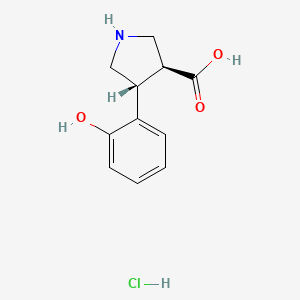
4,6-dichloro-N,N-dimethylpyrimidin-2-amine
Vue d'ensemble
Description
4,6-Dichloro-N,N-dimethylpyrimidin-2-amine (4,6-DCPDM) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, and is a derivative of dimethylpyrimidine. 4,6-DCPDM has been studied for its synthesis method, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antifungal Applications
4,6-dichloro-N,N-dimethylpyrimidin-2-amine and its derivatives have been explored for their antifungal properties. In a study, various derivatives were synthesized and investigated for their biological activity against fungi like Aspergillus terreus and Aspergillus niger. The results indicated that these compounds, particularly 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine, showed promising antifungal effects, suggesting potential development into antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Another study focused on the antiangiogenic potential of synthetic compounds derived from 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. Using molecular docking studies, these compounds demonstrated significant binding affinity with VEGFR-2 kinase, a key target in antiangiogenic therapy. Among them, one compound in particular showed the lowest binding energy and was recommended for further exploration as an antiangiogenic agent (Jafar & Hussein, 2021).
Chemical Synthesis and Reactions
The chemical properties and reactions of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine have been extensively studied. For instance, Brown and Lyall (1964) examined the amination of chloropyrimidines with n-alkylamines, developing a method for predicting optimum conditions for such reactions. This work contributed to the preparation of new n-alkylaminopyrimidines (Brown & Lyall, 1964).
Structural and Theoretical Studies
Studies have also been conducted on the crystal structure and theoretical calculations of compounds related to 4,6-dichloro-N,N-dimethylpyrimidin-2-amine. For example, Repich et al. (2017) synthesized a compound by cyclization of a related pyrimidin derivative, providing insights into its crystal structure and hydrogen bonding patterns (Repich et al., 2017).
Propriétés
IUPAC Name |
4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJNRLSPEYCEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377058 | |
| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
CAS RN |
5734-68-9 | |
| Record name | 4,6-Dichloro-N,N-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)








